molecular formula C15H14O4 B6369457 2-(3,5-Dimethoxyphenyl)benzoic acid CAS No. 1261932-82-4

2-(3,5-Dimethoxyphenyl)benzoic acid

Cat. No.: B6369457
CAS No.: 1261932-82-4
M. Wt: 258.27 g/mol
InChI Key: CYEYECAJTXKIIL-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Aromatic Systems Research

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are cornerstone molecules in chemical synthesis and applications. chemicalbook.com They are naturally present in many plants and animals and serve as crucial intermediates in the production of a wide array of chemicals. chemicalbook.comontosight.ai The versatility of the benzoic acid scaffold allows for the synthesis of compounds with diverse properties and functions, finding use in pharmaceuticals, dyes, and polymers. ontosight.ainih.govresearchgate.net

2-(3,5-Dimethoxyphenyl)benzoic acid is a biaryl compound, characterized by two directly connected phenyl rings. This structural feature places it within the broader research area of aromatic systems, where the interactions between adjacent aromatic rings can lead to unique conformational and electronic properties. The study of such systems is critical for understanding phenomena like atropisomerism and for designing molecules with specific three-dimensional structures.

Significance of Dimethoxyphenyl Moieties in Chemical Structure and Function

The presence of the 3,5-dimethoxyphenyl group is a key feature of this compound. Methoxy (B1213986) (-OCH3) groups are electron-donating through resonance and can influence the electron density distribution within the aromatic rings. ontosight.ai This, in turn, can affect the molecule's reactivity, acidity of the carboxylic acid group, and its potential interactions with biological targets. ontosight.ai The substitution pattern, with methoxy groups at the 3 and 5 positions, is significant. For instance, in other compounds, the presence and position of such groups can impact conformational equilibrium and biological activity. ontosight.aiacs.org The hydroxyl group in similar structures is known to form hydrogen bonds, which is important for solubility and biological interactions.

The dimethoxyphenyl moiety is found in various compounds with demonstrated biological relevance. For example, derivatives of dimethoxyphenyl compounds have been investigated for a range of pharmacological activities. mdpi.com

Overview of Research Trajectories for this compound and Related Structures

Research on benzoic acid derivatives is extensive, with many studies focusing on their synthesis and potential applications, particularly in medicinal chemistry. nih.govresearchgate.netpreprints.org The synthesis of substituted benzoic acids can be achieved through various methods, including the oxidation of corresponding benzyl (B1604629) alcohols. researchgate.net The development of efficient and selective catalytic systems for these transformations is an active area of research. researchgate.net

While specific research on this compound is not as widespread as for some other benzoic acid derivatives, studies on structurally related compounds provide valuable insights. For instance, research on 2,5-substituted benzoic acids has led to the discovery of inhibitors for anti-apoptotic proteins, highlighting the potential of this scaffold in drug discovery. nih.gov The synthesis of various substituted benzoic acids is often a key step in creating novel compounds with desired biological activities. preprints.org

Physicochemical Properties and Spectroscopic Data

Below is a table summarizing some of the key physicochemical properties of related dimethoxybenzoic acids.

Property2,5-Dimethoxybenzoic acid3,5-Dimethoxybenzoic acid
Molecular Formula C9H10O4C9H10O4
Molecular Weight 182.17 g/mol 182.17 g/mol
Melting Point 76-78 °C178-180 °C
Appearance -Almost white to light beige-pink crystalline powder
CAS Number 2785-98-01132-21-4

Data sourced from Sigma-Aldrich and ChemicalBook. sigmaaldrich.comchemicalbook.com

Research Gaps and Future Directions in the Study of this compound

Despite the foundational knowledge of benzoic acid derivatives, there are clear research gaps concerning this compound. A significant opportunity exists for the development of more efficient and scalable synthetic routes to this specific compound. While general methods for creating substituted benzoic acids are known, optimizing a procedure for this particular isomer could facilitate broader research. orgsyn.org

Furthermore, a thorough investigation into the biological activities of this compound is warranted. Given that related structures exhibit interesting pharmacological properties, a systematic screening of this compound against various biological targets could unveil new therapeutic potentials. nih.gov Theoretical studies, using methods like density functional theory (DFT), could also be employed to predict its reactivity, acidity, and spectroscopic properties, providing a deeper understanding of its chemical nature. mdpi.com

Future research could also explore the potential of this compound as a building block in materials science. The biaryl structure could be exploited to create novel polymers or liquid crystals with unique optical or electronic properties. A comprehensive characterization of its solid-state structure through techniques like X-ray crystallography would also be a valuable contribution to the field.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-11-7-10(8-12(9-11)19-2)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEYECAJTXKIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC=C2C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683324
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-82-4
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 3,5 Dimethoxyphenyl Benzoic Acid and Its Analogues

Established Synthetic Routes to Benzoic Acid Derivatives with Aryl Substitutions

The synthesis of benzoic acid derivatives featuring aryl substitutions, such as 2-(3,5-Dimethoxyphenyl)benzoic acid, is a cornerstone of modern synthetic chemistry due to the prevalence of the biaryl motif in pharmaceuticals, materials science, and agriculture. rsc.org Methodologies for constructing these molecules generally involve either functionalizing a carboxylic acid precursor or building the biaryl skeleton through catalytic cross-coupling reactions.

Carboxylic Acid Functionalization Strategies

Recent advancements have focused on utilizing the carboxylic acid group itself as a handle for forming new carbon-carbon bonds. These methods offer alternatives to traditional cross-coupling reactions, which often require pre-functionalized starting materials like organometallic reagents. researchgate.net

One innovative approach employs carboxylic acids as "double aryl group donors." rsc.orgrsc.org In this strategy, an aryl carboxylic acid is first converted into an aryl boronic ester through a palladium-catalyzed decarbonylative borylation. rsc.org This intermediate is then hydrolyzed to the corresponding aryl boronic acid. Finally, a second molecule of the aryl carboxylic acid is coupled with the newly formed aryl boronic acid via a decarbonylative Suzuki-Miyaura cross-coupling to generate the unsymmetrical biaryl compound. rsc.org This method is notable for using a single, readily available class of precursors to generate both coupling partners. rsc.orgrsc.org

Metallaphotoredox catalysis has also emerged as a powerful tool for the direct functionalization of carboxylic acids. nih.gov This technique uses light energy in combination with transition metal catalysts (such as nickel or copper) to facilitate transformations like arylation directly from the native carboxylic acid functionality, avoiding the need for pre-activation into redox-active esters. nih.gov Other methods include cobalt-catalyzed, carboxylate-directed functionalization of arene C-H bonds to couple benzoic acids with various organic molecules. nih.gov

Aromatic Coupling Reactions and Catalytic Systems

Aromatic coupling reactions are the most traditional and widely used methods for synthesizing 2-arylbenzoic acids. These reactions create a direct bond between two aromatic rings.

The Ullmann reaction (and Ullmann condensation) is a classical copper-catalyzed method for forming C-C, C-O, C-N, and C-S bonds. wikipedia.orgwikipedia.org In the context of biaryl synthesis, it involves the coupling of two aryl halide molecules in the presence of copper, often at high temperatures. wikipedia.orgmdpi.com While historically plagued by harsh reaction conditions and limited substrate scope, modern modifications have significantly improved its utility. wikipedia.orgwikipedia.org The introduction of soluble copper catalysts supported by ligands, such as diamines and phenanthrolines, allows the reactions to proceed at lower temperatures and with greater efficiency. wikipedia.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions represent the most powerful and reliable approaches for biaryl synthesis. rsc.org Key examples include:

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an aryl boronic acid and is renowned for its mild reaction conditions and high functional group tolerance. rsc.org

Heck Reaction: Involves the coupling of an unsaturated halide with an alkene. wikipedia.org

Hiyama Coupling: Utilizes an organosilicon compound as the coupling partner. wikipedia.org

Sonogashira Coupling: Couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org

These reactions typically employ a palladium catalyst, a ligand (often a phosphine), and a base to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Targeted Synthesis of this compound

The targeted synthesis of this compound is effectively achieved through an Ullmann condensation, a classic copper-mediated cross-coupling reaction. This method constructs the desired biaryl structure by forming a new carbon-carbon bond between two distinct aromatic precursors.

Precursor Compounds and Starting Materials

The primary starting materials for this synthesis are a halogenated benzoic acid derivative and a dimethoxy-substituted aromatic compound. The specific precursors commonly employed are:

2-Chlorobenzoic acid: This compound serves as the benzoic acid backbone of the target molecule. The chlorine atom at the ortho position is the reactive site for the coupling reaction. It is a commercially available reagent.

3,5-Dimethoxybenzoic acid: While not directly used in the Ullmann coupling itself, it is a key precursor to other necessary reagents. It can be synthesized from resorcinol by first introducing a carboxyl group to form 3,5-dihydroxybenzoic acid, followed by methylation using a reagent like dimethyl sulfate. google.comguidechem.com

For the Ullmann condensation, a nucleophilic partner is required. In this context, a derivative of 3,5-dimethoxybenzene is used.

Table 1: Key Precursor Compounds
Compound NameRole in SynthesisTypical Source
2-Chlorobenzoic acidAryl halide coupling partnerCommercially available
3,5-Dimethoxybenzoic acidPrecursor for the dimethoxyphenyl moietySynthesized from resorcinol

Reaction Mechanisms and Conditions

The synthesis of this compound is often accomplished via the Ullmann condensation . This reaction involves the copper-promoted coupling of an aryl halide with a nucleophile. wikipedia.org In this specific synthesis, 2-chlorobenzoic acid reacts with a suitable 3,5-dimethoxyphenyl nucleophile.

The generally accepted mechanism involves the formation of an organocopper intermediate. wikipedia.org The copper(I) catalyst reacts with the aryl halide (2-chlorobenzoic acid) in an oxidative addition step. The resulting organocopper species then undergoes a reaction with the second aromatic partner, followed by reductive elimination to form the new biaryl C-C bond and regenerate the catalyst.

Typical reaction conditions for an Ullmann condensation are stringent, reflecting the reaction's historical limitations:

Catalyst: Copper metal powder or a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), is used. wikipedia.orgresearchgate.net "Activated" copper powder, prepared by reducing a copper sulfate solution with zinc, is often employed in traditional methods. wikipedia.org

Solvent: High-boiling, polar aprotic solvents are required to achieve the necessary temperatures. Common choices include N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene. wikipedia.org

Temperature: The reaction typically requires high temperatures, often exceeding 210°C. wikipedia.org Heating is crucial to overcome the activation energy for the C-C bond formation.

Base: A base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is necessary to facilitate the reaction, often by deprotonating one of the coupling partners or acting as a halide scavenger. researchgate.net

Table 2: Typical Ullmann Condensation Conditions
ParameterDescriptionExamples
CatalystCopper-based, often in stoichiometric amounts in older methodsCu powder, CuI, Cu₂O
SolventHigh-boiling point, polar aproticDMF, NMP, Nitrobenzene
TemperatureHigh heat is typically required> 200°C
BaseRequired to neutralize generated acidK₂CO₃, KOH

Optimization of Reaction Yields and Purity

Optimizing the Ullmann reaction is critical for achieving satisfactory yields and purity, given the often harsh conditions. Several parameters can be adjusted to improve the outcome.

Solvent Choice: The choice of solvent can significantly impact the reaction yield. For instance, in some intramolecular Ullmann couplings, changing the solvent from DMF or DMA to DMSO has been shown to increase the yield from ~30% to nearly 80%. researchgate.net

Temperature Control: While high temperatures are generally necessary, reducing the temperature can sometimes be beneficial, although it may lead to lower yields if reduced too much. Finding the optimal temperature is a balance between reaction rate and prevention of side reactions or decomposition. researchgate.net

Catalyst and Ligands: Modern Ullmann-type reactions often benefit from the use of well-defined, soluble copper catalysts in combination with ligands. Bidentate ligands, such as 1,10-phenanthroline or N,N'-dimethyl-1,2-cyclohexanediamine, can stabilize the copper catalyst, increase its solubility and reactivity, and allow the reaction to proceed at lower temperatures (e.g., ~110°C) with lower catalyst loadings (e.g., <10 mol%). researchgate.netresearchgate.net The choice of the copper salt (e.g., CuI, CuBr, CuCl, Cu(OAc)₂) can also influence the yield, though in some cases, no significant improvement is observed by simply changing the anion. researchgate.net

Base Selection: The nature and stoichiometry of the base can be crucial. While potassium carbonate is common, other bases like sodium carbonate might be tested, although they may not always lead to improved yields. researchgate.net

Purification: After the reaction, purification is essential. This typically involves an acidic workup to protonate the carboxylic acid, followed by extraction into an organic solvent. The crude product is then often purified by recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Table 3: Factors for Optimizing Ullmann Reaction
FactorVariablePotential Impact on Yield/Purity
SolventDMF, DMA, DMSO, NMPCan dramatically influence yield; DMSO is often effective. researchgate.net
Temperature80°C - 220°CHigher temperatures increase rate but can cause degradation. researchgate.net
Catalyst SystemCopper Salt (CuI, CuBr, etc.) + Ligand (e.g., L-proline)Ligands can lower reaction temperature and catalyst loading. researchgate.netresearchgate.net
BaseK₂CO₃, Na₂CO₃Base choice can affect reaction efficiency. researchgate.net

Synthesis of Structurally Related Dimethoxyphenyl-Substituted Benzoic Acids and Derivatives

Synthesis of 2-[(E)-2-(4-hydroxy-3,5-dimethylphenyl)-1-diazenyl]benzoic acid and its complexes

The synthesis of 2-[(E)-2-(4-hydroxy-3,5-dimethylphenyl)-1-diazenyl]benzoic acid serves as a foundational step for the preparation of various organometallic complexes. The ligand itself is prepared through a diazo coupling reaction.

The general synthetic approach involves the diazotization of an anthranilic acid derivative, which is then coupled with 2,6-dimethylphenol. This reaction typically proceeds at low temperatures in the presence of a nitrite salt and a mineral acid to generate the diazonium salt, followed by the addition of the phenol to achieve the azo coupling. The resulting product, a vibrant azo dye, can be purified by recrystallization.

Further reactions of this benzoic acid derivative with organotin(IV) compounds, such as trimethyltin(IV) chloride, tributyltin(IV) chloride, and triphenyltin(IV) chloride, lead to the formation of triorganotin(IV) complexes. ijarsct.co.innih.gov These reactions are typically carried out in an appropriate solvent, yielding polymeric or monomeric structures depending on the organic substituent on the tin atom. ijarsct.co.in

Synthesis of N-(3,5-dimethoxyphenyl)acridin-9-amine via 2-chlorobenzoic acid and 3,5-dimethoxyaniline

The synthesis of N-(3,5-dimethoxyphenyl)acridin-9-amine is achieved through a multi-step process commencing with the Ullmann condensation. This classical reaction involves the copper-catalyzed coupling of an aryl halide with an amine. jetir.org

The initial step is the reaction between 2-chlorobenzoic acid and 3,5-dimethoxyaniline. This condensation is typically performed at elevated temperatures in a high-boiling polar solvent, often with a copper catalyst and a base to neutralize the hydrogen chloride formed during the reaction. The intermediate N-(3,5-dimethoxyphenyl)anthranilic acid is then cyclized to form the acridone core. This cyclization can be promoted by dehydrating agents such as polyphosphoric acid. The resulting acridone is subsequently converted to 9-chloroacridine, which then undergoes nucleophilic substitution with an amine to yield the final N-(3,5-dimethoxyphenyl)acridin-9-amine product.

Synthesis of 2-[3-(2,5-Dimethoxyphenyl)-1-oxo-2-propen-1-yl]-benzoic acid

The synthesis of 2-[3-(2,5-Dimethoxyphenyl)-1-oxo-2-propen-1-yl]-benzoic acid, a chalcone derivative, is typically accomplished via the Claisen-Schmidt condensation. ijarsct.co.inresearchgate.net This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

In this specific synthesis, 2-acetylbenzoic acid is reacted with 2,5-dimethoxybenzaldehyde. The reaction is generally carried out in an alcoholic solvent, such as ethanol, with a base catalyst like sodium hydroxide or potassium hydroxide. ijarsct.co.in The base deprotonates the α-carbon of the 2-acetylbenzoic acid, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of 2,5-dimethoxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration to form the α,β-unsaturated ketone, yielding the target chalcone. The reaction progress can be monitored by techniques like thin-layer chromatography, and the final product is typically purified by recrystallization. jetir.org

Preparative Methods for ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propanoic, benzoic)acids

The synthesis of these triazole-containing benzoic acid derivatives involves a multi-step pathway, starting from substituted dimethoxybenzaldehydes. The key intermediate is a 5-(dimethoxyphenyl)-3H-1,2,4-triazole-3-thione.

The initial step often involves the reaction of a dimethoxybenzoyl isothiocyanate with a hydrazine derivative to form a thiosemicarbazide, which is then cyclized in the presence of a base to form the triazole-thione ring. This triazole-thione is then S-alkylated with a halo-substituted benzoic acid derivative (e.g., 2-chlorobenzoic acid) in an alkaline medium to yield the final product.

An alternative route involves the acid hydrolysis of corresponding nitrile precursors. nih.govnih.gov For instance, ((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)benzonitrile can be hydrolyzed under acidic conditions to afford ((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)benzoic acid. nih.gov

Synthesis of 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiole derivatives

The synthesis of 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiole derivatives can be achieved through several synthetic routes. One common method involves the use of thiocarbohydrazide. researchgate.net

In this approach, a substituted benzoic acid, such as 3,5-dimethoxybenzoic acid, is heated with thiocarbohydrazide, often without a solvent (fusing method), leading to the cyclization and formation of the desired 4-amino-1,2,4-triazole-3-thiol. researchgate.net

Another versatile method starts with the corresponding benzoic acid hydrazide. scienceopen.com The 3,5-dimethoxybenzoic acid is first converted to its methyl ester, which then reacts with hydrazine hydrate to form 3,5-dimethoxybenzoic acid hydrazide. This hydrazide is subsequently treated with carbon disulfide in the presence of a base (like potassium hydroxide) to form a potassium dithiocarbazinate salt. Cyclization of this salt with an excess of hydrazine hydrate yields the 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. scienceopen.com

Analytical Characterization of Synthesized Compounds

The structures of the synthesized compounds are typically confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to determine the number and environment of protons, providing information on the aromatic and aliphatic regions of the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.govscienceopen.com

Infrared (IR) Spectroscopy:

IR spectroscopy is employed to identify the presence of key functional groups such as C=O (carbonyl), O-H (hydroxyl), N-H (amine), and C=N (imine) bonds. scienceopen.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further confirming their structure. researchgate.net

Elemental Analysis:

Elemental analysis (CHN analysis) is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared with the calculated theoretical values to confirm the empirical formula. nih.govresearchgate.net

X-ray Crystallography:

For crystalline compounds, single-crystal X-ray diffraction can provide the precise three-dimensional atomic arrangement in the solid state, unequivocally confirming the molecular structure. ijarsct.co.in

The following table summarizes the analytical techniques used for the characterization of the synthesized compounds discussed in the preceding sections.

Compound ClassAnalytical Techniques Used
2-[(E)-2-(4-hydroxy-3,5-dimethylphenyl)-1-diazenyl]benzoic acid and its complexes¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, IR, Elemental Analysis, X-ray Crystallography ijarsct.co.innih.gov
N-(3,5-dimethoxyphenyl)acridin-9-amine¹H NMR, ¹³C NMR, FTIR, CHN Elemental Analysis, X-ray Crystallography
2-[3-(2,5-Dimethoxyphenyl)-1-oxo-2-propen-1-yl]-benzoic acid¹H NMR, ¹³C NMR, IR, Mass Spectrometry
((5-(dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)benzoic acids¹H NMR, IR, Mass Spectrometry nih.gov
4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiole derivatives¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Elemental Analysis researchgate.netscienceopen.com

Spectroscopic Techniques (e.g., NMR, IR, MS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide characteristic signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the carboxylic acid proton. The aromatic region would be complex due to the presence of two substituted benzene rings. The protons on the benzoic acid ring and the dimethoxyphenyl ring would appear as multiplets. The six protons of the two methoxy groups would likely appear as a singlet, and the acidic proton of the carboxyl group would be observed as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings (both substituted and unsubstituted), and the carbons of the methoxy groups. The chemical shifts of these carbons provide valuable information about their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzoic Acid Analogues
CompoundNucleusChemical Shift (δ, ppm)
Benzoic acid rsc.org¹H11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.58 (t, J = 7.92 Hz, 2H)
¹³C172.60, 133.89, 130.28, 129.39, 128.55
3,4,5-Trimethoxybenzoic acid rsc.org¹H12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74(s, 3H)
¹³C167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35
3-Methoxybenzoic acid rsc.org¹H7.73 (ddd, J = 7.6, 1.5, 1.0 Hz, 1H), 7.63 (dd, J = 2.6, 1.5 Hz, 1H), 7.39 (t, J = 8.0 Hz, 1H), 7.16 (ddd, J = 8.3, 2.7, 1.0 Hz, 1H), 3.87 (s, 3H)
¹³C171.8, 159.6, 130.6, 129.6, 122.7, 120.5, 114.4, 55.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.infostmarys-ca.edu The C=O stretching vibration of the carbonyl group in the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. docbrown.infostmarys-ca.edu

Other significant peaks would include C-O stretching vibrations for the methoxy groups and the carboxylic acid, typically in the 1200-1300 cm⁻¹ region. docbrown.info Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. stmarys-ca.edu

Table 2: Characteristic IR Absorption Bands for Dimethoxybenzoic Acid Analogues
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Reference
Carboxylic Acid O-HStretch, broad2500-3300 docbrown.infostmarys-ca.edu
Aromatic C-HStretch3000-3100 docbrown.info
Carboxylic Acid C=OStretch, strong~1700 docbrown.infostmarys-ca.edu
Aromatic C=CStretch1450-1600 stmarys-ca.edu
Carboxylic Acid/Methoxy C-OStretch1200-1300 docbrown.info

Data is based on spectra of 2,3-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. For this compound (C₁₅H₁₄O₄), the molecular weight is 258.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 258.

The fragmentation pattern would likely involve the loss of characteristic fragments. Common losses for benzoic acids include the hydroxyl group (-OH, m/z 17), leading to an [M-17]⁺ peak, and the carboxyl group (-COOH, m/z 45), resulting in an [M-45]⁺ peak. docbrown.info For this specific compound, fragmentation could also occur through the loss of a methoxy group (-OCH₃, m/z 31) or a formaldehyde molecule (-CH₂O, m/z 30) from the dimethoxyphenyl moiety.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueIonDescription
258[C₁₅H₁₄O₄]⁺Molecular Ion ([M]⁺)
241[M-OH]⁺Loss of hydroxyl radical
227[M-OCH₃]⁺Loss of methoxy radical
213[M-COOH]⁺Loss of carboxyl radical
105[C₆H₅CO]⁺Benzoyl cation (characteristic for benzoic acids) docbrown.info
77[C₆H₅]⁺Phenyl cation (loss of CO from benzoyl) docbrown.info

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical and molecular formula of a synthesized compound. By determining the mass percentages of carbon (C), hydrogen (H), and oxygen (O), the purity and compositional integrity of this compound can be confirmed.

The molecular formula for this compound is C₁₅H₁₄O₄, with a molecular weight of 258.27 g/mol . The theoretical elemental composition can be calculated from this formula. For a pure sample, the experimentally determined percentages of C, H, and O should closely match these theoretical values. Benzoic acid itself is often used as a standard for elemental analysis. sigmaaldrich.com

Table 4: Theoretical Elemental Composition of this compound
ElementSymbolAtomic WeightNumber of AtomsTotal MassPercentage (%)
CarbonC12.01115180.16569.79
HydrogenH1.0081414.1125.46
OxygenO15.999463.99624.75
Total 258.273 100.00

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction would provide detailed information about its crystal structure, including bond lengths, bond angles, and intermolecular interactions.

Many benzoic acid derivatives are known to form centrosymmetric dimers in the solid state through strong hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net It is highly probable that this compound would also exhibit this common structural motif. The analysis would also reveal the dihedral angle between the two phenyl rings, which is a key conformational feature.

Table 5: Crystallographic Data for the Analogue 3,5-Dimethoxybenzoic acid
ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
Cell Lengths a = 10.879 Å, b = 4.9238 Å, c = 16.388 Å
Cell Angles α = 90°, β = 104.42°, γ = 90°
Reference nih.gov

Structure Activity Relationship Sar and Pharmacophoric Analysis of 2 3,5 Dimethoxyphenyl Benzoic Acid and Its Analogues

Influence of Dimethoxyphenyl Moiety on Molecular Interactions

In related dimethoxybenzene derivatives, the position and number of methoxy (B1213986) groups have been shown to modulate their interactions with biological targets and their physicochemical properties. For instance, in a series of 2,5-dimethoxyphenylpiperidines, the 2- and 5-methoxy groups were found to be important for their low intrinsic activity at the 5-HT₂C receptor, contributing to their selectivity. semanticscholar.org The dimethoxy substitution pattern influences the molecule's conformation and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Studies on other bioactive compounds containing a dimethoxyphenyl moiety have shown that this group can fit into hydrophobic pockets of target proteins. The oxygen atoms of the methoxy groups can form hydrogen bonds with amino acid residues, further stabilizing the ligand-protein complex. For example, in analogues of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone, the dimethoxyphenyl group contributes to their cytotoxic activity. nih.gov

Role of the Benzoic Acid Core in Ligand-Target Binding

The benzoic acid core is a fundamental pharmacophoric feature, with the carboxylic acid group (-COOH) being a key interaction point with biological targets. This acidic group can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated to a carboxylate anion (-COO⁻), which can form strong ionic interactions or salt bridges with positively charged residues like arginine or lysine (B10760008) in a protein's active site. nih.gov

In a study of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, the carboxylic acid group was designed to mimic a critical hydrogen bond interaction with an arginine residue (Arg263). nih.gov This interaction was found to be essential for the inhibitory activity. Deletion or replacement of the carboxyl group with other functionalities often leads to a significant loss of potency, highlighting its role as a crucial anchoring point for binding.

Furthermore, the benzoic acid scaffold provides a rigid framework to which other substituents can be attached in a defined spatial orientation, allowing for the exploration of different binding pockets within a target protein. icm.edu.pl

Systematic Structural Modifications and their Impact on Biological Outcomes (Pre-clinical)

Systematic modifications of the 2-(3,5-Dimethoxyphenyl)benzoic acid scaffold can lead to significant changes in biological activity. These modifications can be broadly categorized into substituent effects on the aromatic rings and changes in the linker chemistry.

The nature and position of substituents on both the benzoic acid and the dimethoxyphenyl rings can profoundly influence the compound's activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electronic distribution of the rings, affecting their reactivity and interaction with target molecules. nih.gov

In a series of substituted benzoic acid derivatives evaluated as sirtuin inhibitors, it was found that the nature and size of the substituent at the para-position of the benzoic acid were critical for activity. For example, a tert-butyl group at the 4-position of benzoic acid resulted in a more potent and selective SIRT1 inhibitor compared to a dimethylamino group. nih.gov This suggests that bulky, non-charged groups may be preferred for enhanced inhibitory activity in that specific target.

The following table summarizes the effects of different substituents on the benzoic acid ring from a study on sirtuin inhibitors:

CompoundSubstituent at 4-positionSir2p Inhibitory Activity (MIC, µM)
5 -N(CH₃)₂200
10 -NHCH₃400
11 -NH₂800
19 -N(CH₃)₃⁺Inactive
20 -C(CH₃)₃50

Data sourced from a study on benzoic acid derivatives as sirtuin inhibitors. nih.gov

In a study on diphenylamine-based retinoids, modifying the linker between the phenyl and benzoic acid moieties from a direct bond to a more flexible cinnamic acid or phenylpropionic acid group resulted in a change from antagonistic to agonistic or synergistic activity. nih.govresearchgate.net This highlights the importance of conformational flexibility in determining the biological outcome. Cinnamic acid derivatives were generally more active than their benzoic or phenylpropionic acid counterparts, which was attributed to the different flexibility of the carboxylic acid-containing substituent. researchgate.net

The conformational preferences of flexible linkers can also be influenced by the nature of the substituents and the surrounding environment, such as the binding site of a protein.

Comparative SAR Studies with Related Benzoic Acid Derivatives (e.g., Mefenamic acid)

Mefenamic acid, or 2-[(2,3-dimethylphenyl)amino]benzoic acid, is a nonsteroidal anti-inflammatory drug (NSAID). nih.govnih.gov A comparative analysis of its structure with this compound reveals key differences that likely translate to different biological activities.

CompoundLinkerSubstituents on Phenyl Ring 1Substituents on Phenyl Ring 2 (Benzoic Acid)
This compound Direct C-C bond3,5-dimethoxyNone
Mefenamic acid -NH- (amino)2,3-dimethylNone

The most significant difference is the linker between the two aromatic rings. In this compound, it is a direct carbon-carbon bond, leading to a more rigid structure where the two rings are twisted relative to each other. In contrast, Mefenamic acid has a secondary amine (-NH-) linker, which introduces a degree of flexibility and also a hydrogen bond donor capability. The electronic nature of the substituents is also different, with the dimethoxy groups being strongly electron-donating, while the dimethyl groups are weakly electron-donating.

These structural differences suggest that the two compounds likely interact with different biological targets or with the same target in a different manner. The SAR of Mefenamic acid and other fenamates is well-studied in the context of cyclooxygenase (COX) inhibition, where the N-H group is important for activity.

Pharmacophore Identification and Molecular Features for Specific Activities

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For analogues of this compound, a general pharmacophore model would likely include:

An aromatic ring with specific hydrogen bond donor/acceptor patterns (from the dimethoxy groups).

A second aromatic ring.

A carboxylic acid group as a key hydrogen bond donor/acceptor and potential ionic interaction center.

A specific spatial relationship between these features.

Pharmacophore models are often developed based on a set of active compounds and can be used to screen for new molecules with similar activity profiles. For example, a pharmacophore model for pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for inhibition. Similarly, structure-based pharmacophore modeling for XIAP antagonists revealed that hydrophobic interactions and hydrogen bond donor features were predominant.

For this compound and its analogues, the key molecular features for a specific activity would depend on the target protein. If targeting a protein with a hydrophobic pocket and a positively charged residue at the active site, the dimethoxyphenyl group could occupy the hydrophobic pocket while the benzoic acid's carboxylate group forms an ionic bond with the basic residue.

Biological Activity and Mechanistic Investigations Pre Clinical and in Vitro Studies

Antimicrobial Potential and Modes of Action (e.g., Antibacterial, Antifungal)

The antimicrobial properties of benzoic acid and its derivatives are well-established, with their efficacy often linked to the nature and position of substituents on the aromatic ring. nih.govresearchgate.net Phenolic acids, a category that includes hydroxylated and methoxylated benzoic acid derivatives, are known to inhibit the growth of various pathogenic microorganisms. nih.gov Their mechanism of action often involves lowering the intracellular pH, which disrupts essential cellular processes in bacteria. nih.govresearchgate.net

For instance, certain benzoic acid derivatives have demonstrated notable antibacterial activity against E. coli. The substitution pattern on the benzoic ring significantly influences this activity. While the addition of hydroxyl or methoxyl groups can sometimes weaken the antibacterial effect compared to benzoic acid, the position of these substituents is crucial. nih.gov For example, a hydroxyl group at the ortho position (2-hydroxybenzoic acid) has been shown to be effective. nih.gov Some phenolic acids also exhibit the ability to limit biofilm formation by bacteria such as E. coli. nih.gov

In a study on Klebsiella pneumoniae, benzoic acid derivatives, specifically 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid, were identified as potent inhibitors of biofilm formation. nih.gov These compounds are thought to target the adhesin MrkD1P, thereby preventing bacterial attachment and biofilm development. nih.gov

Furthermore, derivatives of biphenyl (B1667301) compounds have been recognized for their broad-spectrum biological activities, which include antimicrobial and antifungal properties. researchgate.net The structural framework of biphenyls allows for chemical modifications that can lead to compounds with significant therapeutic potential against microbial infections. researchgate.net A novel phenolic compound isolated from Bacopa procumbens, 5-(p-hydroxybenzoyl) shikimic acid, demonstrated moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli. mdpi.com

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
Compound/DerivativeMicroorganismObserved ActivityReference
Benzoic acid derivativesE. coliAntibacterial activity, with efficacy dependent on substituent type and position. nih.gov
Phenolic acidsE. coliInhibition of biofilm formation. nih.gov
3-Hydroxy benzoic acidKlebsiella pneumoniaePotent inhibition of biofilm formation (97% reduction). nih.gov
2,5-Dihydroxybenzoic acidKlebsiella pneumoniaeStrong inhibition of biofilm formation (89% reduction). nih.gov
5-(p-hydroxybenzoyl) shikimic acidMethicillin-resistant Staphylococcus haemolyticus, Escherichia coliModerate antibacterial activity (MIC = 100 µg/mL). mdpi.com

Anti-inflammatory Properties and Target Modulation

Biphenyl carboxylic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). ajgreenchem.com Marketed drugs such as Flurbiprofen and Diflunisal belong to this chemical family and exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation. ajgreenchem.comscispace.com

Research into novel biphenyl-4-carboxylic acid amides has shown significant anti-inflammatory activity in preclinical models. researchgate.netnih.gov These compounds are synthesized with the aim of discovering safer anti-inflammatory agents with reduced side effects compared to traditional NSAIDs. scispace.com The anti-inflammatory potential of these derivatives is often evaluated using the carrageenan-induced paw edema test in rats, a standard in vivo model for inflammation. researchgate.netnih.gov

The substitution pattern on the biphenyl and carboxylic acid moieties plays a crucial role in the anti-inflammatory potency. For example, in a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids, compounds with a para-methoxy substitution demonstrated potent inhibition of COX-2, with IC50 values in the sub-micromolar range. nih.gov

Table 2: Anti-inflammatory Activity of Biphenyl Carboxylic Acid Derivatives
Compound Class/DerivativeMechanism/TargetKey FindingsReference
Biphenyl-4-carboxylic acid amidesAnti-inflammatorySignificant activity in carrageenan-induced paw edema test. researchgate.netnih.gov
4',5 di-substituted 3-biphenyl acetic acids (BPA)COX InhibitionPowerful nonsteroidal anti-inflammatory and analgesic agents. nih.gov
Carboxylic acid derivative of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal with para-methoxy substitution (FM10)COX-2 InhibitionIC50 value of 0.69 µM. nih.gov

Anticancer Potential and Cellular Effects (in vitro cytotoxicity)

The biphenyl scaffold is a recurring motif in compounds with demonstrated anticancer activity. ajgreenchem.com A number of biphenyl derivatives have been patented for their antiproliferative and antitumor effects. ajgreenchem.com

A study focused on a library of newly synthesized biphenyl carboxylic acids revealed their potential as anticancer agents. ajgreenchem.com These compounds were screened for their in vitro cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231). Two compounds in particular, 3a (unsubstituted) and 3j (benzyloxy substituted), showed outstanding activity against both cell lines, with IC50 values comparable to the standard reference, Tamoxifen. ajgreenchem.com Importantly, these potent compounds did not show toxic effects against normal Hek-293 cells. ajgreenchem.com

Other related structures, such as trimethoxyphenyl (TMP)-based analogues, have also been investigated for their cytotoxic activity. nih.gov In a study of novel TMP analogues, several compounds exhibited potent cytotoxicity against the hepatocellular carcinoma (HepG2) cell line, with IC50 values in the low micromolar range. nih.gov The mechanism of action for some of these compounds was found to involve the inhibition of β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis. nih.gov

Furthermore, a series of 1,3-dioxoindan-2-carboxylic acid arylamides were synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. researchgate.netresearchgate.net One compound, bearing a 4-methyl substituent, was found to be the most active. researchgate.netresearchgate.net Research has also been conducted on N-benzimidazole-derived carboxamides with various substitutions, with some showing selective antiproliferative activity against the MCF-7 breast cancer cell line. mdpi.com

Table 3: In Vitro Cytotoxicity of Biphenyl Carboxylic Acid Derivatives and Analogues
Compound/DerivativeCancer Cell Line(s)IC50 ValueReference
Biphenyl carboxylic acid (3a)MCF-7, MDA-MB-23110.14 µM, 10.78 µM ajgreenchem.com
Biphenyl carboxylic acid (3j)MCF-7, MDA-MB-2319.92 µM, 9.54 µM ajgreenchem.com
N-phenyl triazinone derivative (9)HepG21.38 µM nih.gov
N-pyridoyl triazinone (10)HepG22.52 µM nih.gov
N-phenylthiazolyl triazinone (11)HepG23.21 µM nih.gov
1,3-dioxoindan-2-carboxylic acid N-(4-methylphenyl)amide (3e)SK-OV-31.2 µM researchgate.netresearchgate.net
2-hydroxy-4-methoxy-substituted N-benzimidazole derivative (12)MCF-73.1 µM mdpi.com

Antioxidant and Neuroprotective Activities of Related Structures

The antioxidant potential of benzoic acid derivatives has been systematically studied. nih.govresearchgate.net The antioxidant activity is influenced by the substitution pattern on the aromatic ring, with the number and position of hydroxyl groups being particularly important. researchgate.net For instance, monohydroxybenzoic derivatives with the hydroxyl group in the ortho or para position to the carboxylate group have shown the best antioxidant properties against superoxide (B77818) radicals. researchgate.net A theoretical study on five benzoic acid derivatives, including gallic acid and vanillic acid, further elucidated the mechanisms of their free radical scavenging activity. preprints.org

In addition to direct antioxidant effects, related structures have been investigated for their neuroprotective properties. Chalcone derivatives, which share some structural similarities with the open-chain analogues of the biphenyl system, are known to modulate neurotrophic, inflammatory, and oxidant pathways, thereby protecting central nervous system structures. acs.org The presence of a carboxy group in these molecules can affect their polarity and ability to cross the blood-brain barrier. acs.org

Analogues of α-phenyl-N-tert-butylnitrone (PBN), specifically 1,1'-biphenylnitrones, have been synthesized and evaluated for their neuroprotective and antioxidant activities in in vitro models of ischemia. nih.gov These compounds demonstrated better neuroprotective and antioxidant properties than PBN. nih.gov The synthesis of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) with modifications to the alpha-carboxylic acid group of glutamic acid has also been undertaken to explore their neuroprotective potential. nih.gov

Investigation of Enzyme Inhibition and Receptor Binding (e.g., cyclooxygenase inhibition for related compounds)

As mentioned in the anti-inflammatory section, a primary mechanism of action for many biphenyl carboxylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The discovery of two isoforms, COX-1 and COX-2, led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Quantitative structure-activity relationship (QSAR) studies on 4',5 di-substituted 3-biphenyl acetic acids (BPA) and their alpha-methyl derivatives have been conducted to better understand the structural requirements for potent COX inhibition and to facilitate the design of new inhibitors. nih.gov

Beyond COX enzymes, related structures have been explored as inhibitors of other enzymes. For example, a series of 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety were synthesized and found to be dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov One of the compounds with a 2-fluoro substituent exhibited the highest inhibitory activity against AChE. nih.gov

Other Investigated Biological Activities (e.g., Anticonvulsant, Antidepressant for analogues)

The structural versatility of compounds related to 2-(3,5-Dimethoxyphenyl)benzoic acid has led to investigations into their potential in treating central nervous system disorders.

In the realm of anticonvulsant activity, several classes of related compounds have shown promise. A series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties in various animal models of seizures. nih.gov One of the lead compounds from this series also exhibited significant anti-inflammatory and antinociceptive effects. nih.gov Similarly, new hybrid compounds with pyrrolidine-2,5-dione and thiophene (B33073) rings have been synthesized and shown to have meaningful anticonvulsant activity. mdpi.com Other studies have identified potent anticonvulsant activity in 3-aminopyrrole derivatives and acetamide (B32628) derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione. acs.orgmdpi.com 1-Adamantane carboxylic acid has also been reported to have anticonvulsant activity. nih.gov

Regarding antidepressant potential, derivatives of N-(2-methoxyphenyl)piperazine have been synthesized and evaluated for their affinity to serotonergic receptors. nih.gov One compound, in particular, showed high affinity for 5-HT1A and 5-HT7 receptors and exhibited antidepressant-like activity in animal models that was stronger than the reference drug imipramine. nih.gov Pyrazoline derivatives and a triazole-3-thione derivative have also been investigated for their potential antidepressant effects. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of 2 3,5 Dimethoxyphenyl Benzoic Acid

Quantum Chemical Calculations (DFT, TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are powerful tools for investigating the electronic and structural properties of molecules. While specific, published DFT/TDDFT studies focused exclusively on 2-(3,5-Dimethoxyphenyl)benzoic acid are not readily found in the surveyed literature, the principles of these methods allow for a theoretical exploration of its characteristics. DFT is used to determine the optimized molecular geometry and electronic ground state properties, while TDDFT is employed to predict electronic excitation energies and UV-Vis spectra. For similar benzoic acid derivatives, these calculations are often performed using specific basis sets, such as 6-311++G(d,p), to ensure accuracy.

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic structure of a molecule is fundamental to its chemical reactivity and is often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org For related benzoic acid compounds, this gap is a key indicator of potential biological activity and intramolecular charge transfer. acs.orgnih.gov

For this compound, one would anticipate that the electron-donating dimethoxy groups on one phenyl ring and the electron-withdrawing carboxylic acid group on the other would significantly influence the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted phenyl ring, while the LUMO may be distributed more towards the benzoic acid moiety.

Table 1: Expected Data from HOMO-LUMO Analysis of this compound

ParameterExpected InformationSignificance
HOMO Energy The energy level (in eV) of the highest occupied molecular orbital.Indicates the molecule's electron-donating capability.
LUMO Energy The energy level (in eV) of the lowest unoccupied molecular orbital.Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap (ΔE) The energy difference (in eV) between the HOMO and LUMO.Correlates with chemical reactivity, kinetic stability, and polarizability. A smaller gap often implies higher reactivity.

Dipole Moment and Polarity Characterization

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within a molecule. It is a vector quantity, having both magnitude and direction. The polarity of a molecule is a critical factor influencing its physical properties, such as solubility, melting point, and boiling point, as well as its interaction with other molecules, including biological receptors.

Table 2: Expected Data from Dipole Moment Calculation of this compound

ParameterUnitExpected InformationSignificance
Dipole Moment (μ) Debye (D)The calculated magnitude of the molecular dipole moment for the optimized geometry.Quantifies the overall polarity of the molecule, affecting its solubility and intermolecular interactions.
Vector Components (μx, μy, μz) Debye (D)The components of the dipole moment vector along the x, y, and z axes.Describes the direction of the net dipole within the molecule's three-dimensional structure.

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of ligand-protein interactions.

While no specific molecular docking studies for this compound were identified in the available literature, this method could be applied to explore its potential inhibitory activity against various biological targets. The process involves preparing the 3D structure of the ligand and the target protein and then using a scoring function to estimate the binding affinity for different binding poses.

Ligand-Protein Interaction Analysis (e.g., GABA transporter 1, dopamine (B1211576) transporter)

Gamma-Aminobutyric Acid (GABA) and dopamine are crucial neurotransmitters in the central nervous system, and their transporters are important drug targets for neurological and psychiatric disorders. For instance, inhibitors of the GABA transporter 1 (GAT1) can increase GABA levels, producing anticonvulsant effects. Similarly, dopamine transporter (DAT) inhibitors are investigated for conditions like depression and ADHD.

A hypothetical docking study of this compound with GAT1 or DAT would aim to identify its binding site and the specific interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the carboxylic acid group of the ligand could form hydrogen bonds with polar amino acid residues in the transporter's binding pocket, while the phenyl rings could engage in hydrophobic or π-π stacking interactions. libretexts.org Docking studies on other ligands targeting GAT1 have highlighted the importance of interactions with specific residues to achieve high binding affinity. Similarly, selective recognition of dopamine is a key area of research where molecular probes are designed and evaluated.

Table 3: Illustrative Data from a Hypothetical Molecular Docking Study

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
GABA Transporter 1 (GAT1) -8.5Tyr60, Ser295, Gly297Hydrogen Bond, Hydrophobic
Dopamine Transporter (DAT) -7.9Asp79, Ser149, Phe326Hydrogen Bond, π-π Stacking

Note: The data in this table is purely illustrative and does not represent actual experimental or calculated results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of new, untested compounds.

No QSAR studies specifically including this compound were found. However, developing a QSAR model would involve a dataset of structurally related benzoic acid derivatives with measured biological activities against a particular target.

Prediction of Biological Efficacy based on Molecular Descriptors

To build a QSAR model, various molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecule's structure and properties, and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, and fields from methods like CoMFA (Comparative Molecular Field Analysis).

Statistical methods, such as partial least squares (PLS), are then used to create an equation that correlates these descriptors with the observed biological activity. A reliable QSAR model, validated by high correlation coefficients (R²) and predictive ability (Q²), can then be used to predict the biological efficacy of this compound based on its calculated descriptors. The model would highlight which properties, such as steric bulk, hydrophobicity, or electronic features, are most important for the desired biological effect.

Table 4: Examples of Molecular Descriptors Used in QSAR Modeling

Descriptor TypeExample DescriptorInformation Encoded
Constitutional Molecular WeightThe mass of the molecule.
Topological Zagreb IndexThe degree of branching in the molecular skeleton.
Geometrical (3D) Molecular Surface AreaThe size and shape of the molecule.
Electronic Dipole MomentThe polarity and charge distribution of the molecule.
Hydrophobic LogPThe molecule's partitioning between oil and water, indicating its lipophilicity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would be crucial to understanding its three-dimensional structure and flexibility, which in turn dictates its physical and biological properties. The key dihedral angle is between the two phenyl rings.

Conformational Analysis:

Theoretical conformational analysis would typically be initiated by rotating the dihedral angle between the phenyl ring of the benzoic acid moiety and the 3,5-dimethoxyphenyl ring. The potential energy surface would be scanned to identify stable conformers (energy minima) and transition states. This is often performed using DFT methods, which provide a good balance between accuracy and computational cost.

For similar biphenyl (B1667301) carboxylic acids, studies have shown that the preferred conformation is often non-planar, with a specific torsion angle that minimizes steric hindrance between the ortho-hydrogens and substituents on the adjacent ring. In the case of this compound, the interaction between the carboxylic acid group and the dimethoxyphenyl ring would be a key determinant of the most stable conformation.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations could provide deeper insights into the dynamic behavior of this compound in different environments, such as in solution or in a crystal lattice. MD simulations follow the atomic motions of a system over time by integrating Newton's laws of motion. These simulations can reveal how the molecule flexes, how its conformation changes over time, and how it interacts with solvent molecules.

For other benzoic acid derivatives, MD simulations have been used to study self-association in solution, a key factor in crystallization processes. Such studies for this compound would involve simulating a system of multiple molecules in a chosen solvent and analyzing the trajectories to identify the formation and stability of dimers or larger aggregates.

A hypothetical data table for the key dihedral angle and relative energies of different conformers of this compound, which could be generated from conformational analysis, is presented below.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
10High (Steric Hindrance)
245-60Low (Stable)
390Intermediate
4180High (Steric Hindrance)
Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Spectroscopic Property Predictions (e.g., NMR, UV-Vis, IR, Raman)

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Spectroscopy:

The prediction of Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) is a standard application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. The predicted chemical shifts for the protons and carbons in this compound would be compared with experimental data to confirm its structure. The chemical shifts would be influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing carboxylic acid group, as well as the dihedral angle between the two rings.

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. These calculations provide information about the electronic transitions in the molecule, including the absorption wavelengths (λmax) and oscillator strengths. For a molecule like this compound, the UV-Vis spectrum would be expected to show absorptions related to the π-π* transitions of the aromatic rings.

IR and Raman Spectroscopy:

The vibrational frequencies observed in Infrared (IR) and Raman spectra can be calculated using DFT. These calculations provide a set of normal modes of vibration and their corresponding frequencies and intensities. The calculated spectra are invaluable for assigning the vibrational bands observed in experimental spectra. For this compound, characteristic vibrational modes would include the C=O and O-H stretching of the carboxylic acid group, the C-O stretching of the methoxy groups, and various aromatic C-H and C-C stretching and bending modes.

Below is a hypothetical table of predicted and experimental spectroscopic data for this compound.

Spectroscopic TechniquePredicted Data (Illustrative)Experimental Data (Hypothetical)
¹H NMR (ppm)δ 7.2-8.1 (aromatic), 3.8 (methoxy), 11-12 (acid)δ 7.1-8.0 (aromatic), 3.75 (methoxy), 11.5 (acid)
¹³C NMR (ppm)δ 160-170 (C=O), 110-150 (aromatic), 55 (methoxy)δ 165 (C=O), 112-148 (aromatic), 55.5 (methoxy)
UV-Vis (λmax, nm)~250, ~290~255, ~295
IR (cm⁻¹)~1700 (C=O stretch), ~3000 (O-H stretch), ~1250 (C-O stretch)~1695 (C=O stretch), ~3010 (O-H stretch), ~1245 (C-O stretch)
Note: This table is for illustrative purposes only and does not represent actual measured or calculated data for this compound.

Coordination Chemistry and Supramolecular Assemblies of 2 3,5 Dimethoxyphenyl Benzoic Acid

Formation of Metal Complexes with 2-(3,5-Dimethoxyphenyl)benzoic acid as a Ligand

The carboxylate group of this compound serves as a primary site for coordination with metal ions. The steric and electronic effects of the dimethoxyphenyl ring influence the geometry and stability of the resulting metal complexes.

Organotin(IV) Complexes and their Structural Diversity (polymeric vs. monomeric)

This compound reacts with various organotin(IV) oxides or hydroxides to form a series of organotin(IV) carboxylates. The structural diversity of these complexes is a prominent feature, with both monomeric and polymeric structures being observed. This diversity is largely dictated by the nature of the organic groups attached to the tin atom.

For instance, the reaction with di-n-butyltin(IV) oxide yields a one-dimensional, polymeric complex, {[n-Bu2Sn(L)2]n}, where L represents the deprotonated 2-(3,5-dimethoxyphenyl)benzoate ligand. In this polymeric structure, the tin atoms are bridged by carboxylate groups, leading to a repeating chain. In contrast, the use of bulkier organic groups on the tin, such as in triphenyltin(IV) hydroxide, results in the formation of a discrete, monomeric complex, [Ph3SnL]. The larger steric hindrance imposed by the three phenyl groups prevents the formation of bridging carboxylate links, thus favoring a monomeric structure.

The coordination environment around the tin atom also varies. In the polymeric di-n-butyltin(IV) complex, the tin center is seven-coordinate, adopting a distorted pentagonal bipyramidal geometry. In the monomeric triphenyltin(IV) complex, the tin atom is four-coordinate with a tetrahedral geometry.

Here is a data table summarizing the structural features of these organotin(IV) complexes:

CompoundFormulaStructure TypeSn Coordination NumberGeometry around Sn
Di-n-butyltin(IV) derivative{[n-Bu2Sn(L)2]n}Polymeric7Distorted Pentagonal Bipyramidal
Triphenyltin(IV) derivative[Ph3SnL]Monomeric4Tetrahedral

L = 2-(3,5-dimethoxyphenyl)benzoate

Lanthanide Complexes and Coordination Geometries

The coordination of this compound with lanthanide ions leads to the formation of complexes with high coordination numbers, which is characteristic of these f-block elements. For example, a binuclear dysprosium(III) complex with the formula [Dy2(L)6(CH3OH)2]·2CH3OH has been synthesized and characterized.

In this complex, each dysprosium(III) ion is eight-coordinated. The coordination sphere is composed of oxygen atoms from the carboxylate groups of the ligands and methanol (B129727) molecules. The geometry around each dysprosium ion is best described as a distorted square antiprism. The two dysprosium centers are bridged by four carboxylate ligands, resulting in a dimeric structure.

Spectroscopic and Structural Characterization of Complexes

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the structures and bonding in these metal complexes. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the carboxylate group to the metal center. The difference (Δν) between the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching frequencies of the carboxylate group provides insight into its coordination mode (monodentate, bidentate chelating, or bidentate bridging).

Self-Assembly and Supramolecular Interactions of this compound Derivatives

Beyond the formation of discrete metal complexes, derivatives of this compound exhibit a rich supramolecular chemistry governed by non-covalent interactions. Hydrogen bonding and π-π stacking are key interactions that direct the self-assembly of these molecules into higher-order structures.

In the solid state, the free acid, this compound, forms centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. These dimers are then further organized into more extended structures through weaker intermolecular interactions.

The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions provides a powerful tool for the rational design and construction of novel supramolecular architectures with potentially interesting properties and applications in materials science and crystal engineering.

Conclusion and Outlook for Advanced Research on 2 3,5 Dimethoxyphenyl Benzoic Acid

Summary of Key Academic Discoveries and Contributions

The academic journey of 2-(3,5-Dimethoxyphenyl)benzoic acid and its analogs is marked by significant contributions to synthetic methodology and the discovery of novel bioactive agents. A notable area of discovery is in the development of inhibitors for anti-apoptotic proteins. For instance, a 2,5-substituted benzoic acid scaffold, which shares structural similarities with the title compound, was designed to dually inhibit the Mcl-1 and Bfl-1 proteins, which are often overexpressed in various cancers. nih.gov Structure-activity relationship (SAR) studies on these benzoic acid-based inhibitors have demonstrated that substituents at the 2 and 5 positions are crucial for their binding affinity and selectivity. nih.gov

The synthesis of such biaryl compounds often relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. The 3,5-dimethoxy substitution pattern on one of the phenyl rings is a key feature, influencing the electronic properties and conformational preferences of the molecule. This substitution is often introduced using commercially available precursors like 3,5-dimethoxybenzoic acid. a2bchem.comchemicalbook.com The versatility of 3,5-dimethoxybenzoic acid as a building block is well-documented, finding use in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. a2bchem.com

Furthermore, the related compound 3,5-dihydroxybenzoic acid serves as a crucial intermediate in the synthesis of various biologically active molecules, such as the broad-spectrum antibacterial agent Bromoprim and the plant growth regulator "Tingli". guidechem.com This highlights the importance of the substitution pattern on the benzoic acid ring in directing the synthesis towards compounds with specific applications.

Identification of Promising Research Avenues and Methodological Challenges

While significant progress has been made, several promising research avenues and methodological challenges remain in the study of this compound and its derivatives.

Promising Research Avenues:

Exploration of Novel Biological Targets: The structural motif of this compound provides a versatile platform for targeting a wide range of biological entities. Research into its potential as an inhibitor of other protein-protein interactions, enzymes, or receptors is a promising direction.

Development of Selective Agonists/Antagonists: The dimethoxyphenyl moiety is a known pharmacophore in compounds targeting serotonin (B10506) receptors. For example, 2,5-dimethoxyphenylpiperidines have been identified as selective serotonin 5-HT2A receptor agonists. nih.gov This suggests that derivatives of this compound could be designed as selective modulators of various receptor subtypes.

Application in Materials Science: The rigid biaryl core of these compounds makes them potential candidates for the development of novel organic materials with interesting optical or electronic properties. ontosight.ai

Methodological Challenges:

Stereoselective Synthesis: For derivatives with chiral centers, the development of efficient and stereoselective synthetic methods is crucial for isolating the desired enantiomer, which often exhibits distinct biological activity.

Predictive Modeling of Bioactivity: While structure-activity relationships have been established for some derivatives, developing accurate computational models to predict the biological activity and off-target effects of new analogs remains a challenge. nih.gov

Overcoming Drug Resistance: In the context of anticancer agents, a significant challenge is to design derivatives that can overcome acquired resistance mechanisms in cancer cells.

Broader Implications for Medicinal Chemistry and Chemical Biology

The study of this compound and its analogs has broader implications for the fields of medicinal chemistry and chemical biology.

Scaffold-Based Drug Discovery: This class of compounds exemplifies the power of scaffold-based drug discovery, where a core molecular framework is systematically modified to optimize its interaction with a specific biological target. The 2-phenylbenzoic acid scaffold has proven to be a privileged structure in this regard.

Understanding Protein-Ligand Interactions: The detailed structural and functional analysis of how these molecules bind to their targets, such as the anti-apoptotic proteins Mcl-1 and Bfl-1, provides valuable insights into the principles of molecular recognition. nih.gov This knowledge can be leveraged to design inhibitors for other challenging protein-protein interactions.

Development of Chemical Probes: Derivatives of this compound can be functionalized to create chemical probes for studying biological processes. For example, incorporating a fluorescent tag or a reactive group could allow for the visualization and identification of its cellular targets.

Future Directions in the Rational Design and Optimization of this compound Derivatives for Specific Biological or Chemical Applications.

The future of research on this compound derivatives lies in the rational design and optimization of their structures to achieve specific biological or chemical functions.

Structure-Based Drug Design: The availability of crystal structures of target proteins in complex with inhibitors provides a roadmap for the rational design of more potent and selective analogs. nih.gov Computational tools such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of new designs.

Fragment-Based Drug Discovery: A fragment-based approach, where smaller chemical fragments are identified and then linked together to create more potent ligands, could be a powerful strategy for developing novel inhibitors based on the this compound scaffold.

Multi-Target Ligand Design: Given the prevalence of complex diseases involving multiple biological pathways, a promising strategy is to design single molecules that can modulate multiple targets simultaneously. The versatile nature of the this compound scaffold makes it an attractive starting point for the development of such multi-target ligands.

Optimization of Physicochemical Properties: In addition to optimizing their biological activity, it is crucial to fine-tune the physicochemical properties of these derivatives, such as solubility, metabolic stability, and cell permeability, to ensure their suitability for in vivo applications.

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-Dimethoxyphenyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 3,5-dimethoxyphenyl derivatives with benzoic acid precursors. For example, triazine-based coupling agents (e.g., 1,3,5-triazin-2-yl derivatives) under mild conditions (45°C, 1–1.25 hours) yield structurally related benzoic acid derivatives in quantitative yields . Purification via column chromatography (using hexane/EtOH) and characterization by TLC (Rf values: 0.59–0.62) are critical for isolating the target compound. Adjusting stoichiometry and reaction time can mitigate side-product formation.

Q. How is the purity and structural integrity of this compound verified experimentally?

  • Methodological Answer : Structural validation relies on ¹H NMR spectroscopy (e.g., DMSO-d₆ solvent, 200 MHz) to confirm methoxy group integration (δ ≈ 3.76–3.86 ppm) and aromatic proton splitting patterns . Complementary techniques include:
  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., mean C–C bond length: 0.004 Å) .
  • Melting point analysis : Sharp ranges (e.g., 180–182°C) indicate high purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and protective gear (gloves, goggles) to avoid inhalation or skin contact.
  • Store in cool, dry conditions to prevent degradation .
  • Dispose of waste via certified hazardous material handlers, adhering to federal and local regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization (e.g., unexpected splitting in ¹H NMR)?

  • Methodological Answer : Discrepancies often arise from rotamers or solvent effects . Strategies include:
  • Variable-temperature NMR : Identifies dynamic rotational barriers .
  • COSY/NOESY experiments : Resolves coupling patterns in crowded aromatic regions .
  • Computational validation : Compare experimental δ values with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Q. What mechanistic insights explain the reactivity of 3,5-dimethoxy substituents in further derivatization (e.g., esterification or amidation)?

  • Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but sterically hinder ortho positions. For example:
  • Esterification : Use DCC/DMAP coupling agents to target the carboxylic acid group without affecting methoxy substituents .
  • Amidation : Selective reactions occur at the benzoic acid moiety, as shown in triazine-mediated couplings .

Q. How do structural analogs of this compound inform its potential biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Analog studies (e.g., 3,5-difluoro-2-hydroxybenzoic acid) suggest salicylic acid-like bioactivity . To assess enzyme inhibition:
  • Molecular docking : Model interactions with cyclooxygenase (COX) or lipoxygenase (LOX) active sites .
  • In vitro assays : Measure IC₅₀ values using fluorescence-based enzymatic kits (e.g., Cayman Chemical) .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Contradictions may stem from assay conditions or impurity profiles . Mitigation steps:
  • Standardize protocols : Use identical buffer systems (e.g., PBS pH 7.4) and cell lines .
  • HPLC purity checks : Ensure >95% purity (C18 column, acetonitrile/water gradient) .
  • Dose-response validation : Repeat assays with freshly prepared stock solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.